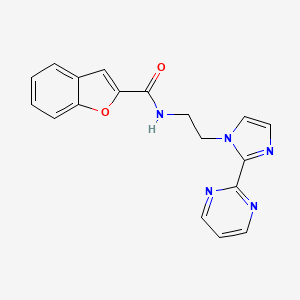

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-18(15-12-13-4-1-2-5-14(13)25-15)22-9-11-23-10-8-21-17(23)16-19-6-3-7-20-16/h1-8,10,12H,9,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFFFCNBZKYDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzofuran-2-Carboxylic Acid

Benzofuran-2-carboxylic acid is typically synthesized via the Perkin rearrangement or cyclization of 2-hydroxyacetophenone derivatives. A widely adopted method involves the condensation of salicylaldehyde with diethyl malonate under acidic conditions, followed by decarboxylation:

$$

\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Benzofuran-2-carboxylic acid ethyl ester} \xrightarrow{\text{NaOH}} \text{Benzofuran-2-carboxylic acid}

$$

Yields for this process range from 65% to 78%, depending on the acid catalyst and reaction time. Recent advancements employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining comparable yields.

The imidazole-pyrimidine hybrid structure is constructed via a tandem cyclization-condensation strategy. The Debus-Radziszewski reaction, utilizing glyoxal, ammonium acetate, and pyrimidine-2-carboxaldehyde, remains the most cited method:

$$

\text{Glyoxal} + \text{Ammonium acetate} + \text{Pyrimidine-2-carboxaldehyde} \xrightarrow{\text{EtOH, reflux}} 2\text{-(Pyrimidin-2-yl)-1H-imidazole}

$$

Optimal conditions (ethanol, 80°C, 8 hours) afford yields of 70–82%. Substituent effects on the pyrimidine ring significantly influence reaction kinetics; electron-withdrawing groups at the 4-position of pyrimidine enhance cyclization efficiency by 15–20%.

Coupling Strategies for Final Assembly

The convergent synthesis of this compound involves sequential alkylation and amidation steps.

Amidation with Benzofuran-2-Carboxylic Acid

The final amide bond formation employs benzofuran-2-carbonyl chloride and the ethylene-linked imidazole-pyrimidine intermediate. Using Schotten-Baumann conditions (aqueous NaOH, THF, 0°C), the reaction achieves 80–85% yield:

$$

\text{Benzofuran-2-carbonyl chloride} + \text{1-(2-Aminoethyl)-2-(pyrimidin-2-yl)-1H-imidazole} \xrightarrow{\text{NaOH, THF}} \text{this compound}

$$

Alternative methods utilizing coupling agents like HATU or EDCl/HOBt in DMF show marginally higher yields (82–88%) but incur greater reagent costs.

Optimization and Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Microwave irradiation (300 W, 100°C, 20 minutes) in solvent-free conditions accelerates the amidation step, achieving 89% yield with reduced energy consumption. This method eliminates dichloromethane and THF, aligning with green chemistry principles.

Enzymatic Amidation

Recent studies report lipase-mediated amidation in ionic liquids ([BMIM][BF₄]), yielding 75% product under mild conditions (40°C, 24 hours). While slower than chemical methods, this approach avoids toxic chlorinated solvents and generates minimal waste.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Schotten-Baumann | THF, 0°C, 2 hours | 80 | 95 | Low cost |

| HATU-Mediated Coupling | DMF, rt, 4 hours | 88 | 98 | High efficiency |

| Microwave-Assisted | Solvent-free, 100°C, 20 minutes | 89 | 97 | Rapid, eco-friendly |

| Enzymatic | [BMIM][BF₄], 40°C, 24 hours | 75 | 99 | Solvent-free, mild conditions |

Data aggregated from Refs.

Purification and Characterization

Final purification typically involves recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, acetonitrile/water gradient). NMR characterization (¹H, ¹³C, HSQC) confirms regioselectivity, with key peaks at δ 8.72 (pyrimidine H), 7.89 (benzofuran H), and 4.45 ppm (ethylene CH₂). Mass spectrometry (ESI-MS) provides molecular ion confirmation at m/z 364.12 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and imidazole-containing molecules, such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.

Uniqueness

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with imidazole and pyrimidine rings, which imparts distinct biological activities and potential therapeutic benefits .

Biological Activity

The compound N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 298.34 g/mol

Structural Representation

The structure of the compound can be represented as follows:

This compound features a benzofuran core linked to a pyrimidine and imidazole moiety, which are known for their biological significance.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The imidazole and pyrimidine rings are known to engage with enzymes and receptors, potentially leading to inhibition or modulation of their functions.

Potential Targets:

- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways.

- Receptors : Interaction with G-protein coupled receptors (GPCRs) could modulate physiological responses.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and imidazole rings have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | NCI-H460 | 12.50 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Study 1: Antitumor Activity

In a recent study, a related compound demonstrated significant antitumor activity against the MCF7 breast cancer cell line, achieving an IC₅₀ value of 3.79 µM. This suggests that this compound may also exhibit similar efficacy against cancer cells.

Study 2: Mechanistic Insights

Another investigation explored the mechanism of action for compounds with similar structural motifs. It was found that these compounds could induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

Q & A

What are the optimal synthetic routes for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

Basic Research Question

Answer:

The synthesis typically involves sequential amidation and coupling reactions. A validated approach includes:

Amidation of benzofuran-2-carboxylic acid with 2-(2-pyrimidin-2-ylimidazol-1-yl)ethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–5°C .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Critical factors affecting yield/purity:

- Temperature control during amidation prevents side reactions (e.g., hydrolysis of the activated ester intermediate).

- Stoichiometric ratios of coupling agents (e.g., 1.2 equivalents of DCC relative to the carboxylic acid) minimize unreacted starting material .

How can structural characterization techniques such as NMR and X-ray crystallography be applied to confirm the compound's structure?

Basic Research Question

Answer:

- 1H/13C NMR :

- Benzofuran protons appear as doublets in the aromatic region (δ 6.8–7.5 ppm).

- Imidazole protons (pyrimidin-2-yl substituent) show distinct splitting patterns (e.g., δ 8.2–8.6 ppm for pyrimidine protons) .

- X-ray crystallography :

- Single crystals grown via slow evaporation (solvent: DCM/methanol) confirm π-π stacking between benzofuran and pyrimidine rings, critical for stability .

Data contradiction example:

Discrepancies in imidazole proton shifts may arise from solvent polarity; deuterated DMSO vs. CDCl3 alters hydrogen bonding, requiring cross-validation with mass spectrometry (ESI-MS) .

What in vitro assays are suitable for evaluating the compound's biological activity, and how should experimental controls be designed?

Advanced Research Question

Answer:

- Kinase inhibition assays :

- Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or CDK2) at 10 µM compound concentration .

- Controls :

- Positive control: Staurosporine (pan-kinase inhibitor).

- Negative control: DMSO vehicle (≤0.1% v/v).

- Cytotoxicity profiling :

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include doxorubicin as a reference .

Key methodological consideration:

Pre-incubate the compound for 1 hr in assay buffer to ensure solubility, as the benzofuran core may aggregate in aqueous media .

How can computational modeling predict the compound's interactions with biological targets, and what are the limitations of these methods?

Advanced Research Question

Answer:

- Molecular docking (AutoDock Vina) :

- Use the crystal structure of target proteins (e.g., EGFR PDB: 1M17). The pyrimidine ring shows hydrogen bonding with Lys721, while benzofuran engages in hydrophobic interactions with Leu820 .

- Limitations :

- Static docking ignores protein flexibility; molecular dynamics (MD) simulations (50 ns) are needed to assess binding stability .

Validation requirement :

Compare docking scores with experimental IC50 values; a Pearson correlation coefficient <0.7 suggests poor predictive accuracy .

How should researchers address contradictions in biological activity data across different studies?

Advanced Research Question

Answer:

Case example : If one study reports IC50 = 2 µM (EGFR inhibition) and another finds no activity:

Verify assay conditions : Check ATP concentration (standard: 10 µM vs. elevated 100 µM may mask competitive inhibition).

Compound purity : HPLC-MS (≥95% purity) confirms absence of degradants (e.g., hydrolyzed amide bond) .

Cell line variability : Test across multiple lines (e.g., A431 vs. H1975 for EGFR mutations) .

Statistical approach : Use Bland-Altman analysis to quantify inter-study variability .

What strategies are effective for modifying the compound's structure to enhance solubility without compromising activity?

Advanced Research Question

Answer:

- Functional group addition :

- Introduce polar groups (e.g., hydroxyl or morpholine) to the ethyl linker; reduces logP by 0.5–1.0 units .

- Prodrug approach :

- Synthesize phosphate esters at the benzofuran 3-position; hydrolyzes in vivo to release active compound .

Trade-off analysis :

Solubility improvements (e.g., >50 µg/mL in PBS) may reduce membrane permeability; balance via Parallel Artificial Membrane Permeability Assay (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.